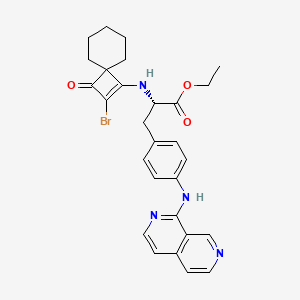

Zaurategrast ethyl ester

Vue d'ensemble

Description

L'éthyl ester de zaurategrast, également connu sous le nom de CDP323, est un promédicament de petite molécule, antagoniste de la molécule d'adhésion cellulaire vasculaire 1 (VCAM-1) se liant aux α4-intégrines. Il a été initialement développé par la société biopharmaceutique britannique Celltech plc. (maintenant UCB S.A.) pour le traitement de la sclérose en plaques et d'autres indications potentielles . Le composé est connu pour sa capacité à empêcher les cellules immunitaires de migrer des vaisseaux sanguins vers les tissus enflammés, réduisant ainsi les dommages tissulaires causés par la migration incontrôlée des cellules immunitaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'éthyl ester de zaurategrast implique la préparation de son entité active, CT7758, suivie d'une estérification pour former le dérivé éthyl ester. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure principale : La structure principale est synthétisée par une série de réactions impliquant une bromation, une cyclisation et une amination.

Estérification : Le groupe acide carboxylique de CT7758 est estérifié en utilisant de l'éthanol en présence d'un catalyseur approprié pour former l'éthyl ester de zaurategrast.

Méthodes de production industrielle : La production industrielle de l'éthyl ester de zaurategrast suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les étapes clés comprennent :

Bromation et cyclisation à grande échelle : Ces étapes sont réalisées dans de grands réacteurs à température et pression contrôlées.

Analyse Des Réactions Chimiques

Types de réactions : L'éthyl ester de zaurategrast subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes fonctionnels bromés et aminés.

Substitution : L'atome de brome dans la structure principale peut être substitué par d'autres nucléophiles.

Réactifs et conditions courantes :

Hydrolyse : Des conditions acides ou basiques sont utilisées pour l'hydrolyse, avec de l'eau comme réactif.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Produits principaux :

Hydrolyse : Le produit principal est le dérivé acide carboxylique de CT7758.

Oxydation et réduction : Ces réactions donnent lieu à diverses formes oxydées ou réduites du composé, en fonction des conditions spécifiques utilisées.

4. Applications de la recherche scientifique

L'éthyl ester de zaurategrast a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les antagonistes des intégrines et leurs interactions avec la VCAM-1.

Biologie : Le composé est utilisé pour étudier les mécanismes de migration des cellules immunitaires et de l'inflammation.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les voies médiées par les intégrines.

5. Mécanisme d'action

L'éthyl ester de zaurategrast exerce ses effets en se liant aux α4-intégrines, empêchant ainsi l'interaction entre la VCAM-1 et les α4-intégrines. Cette inhibition bloque la migration des cellules immunitaires des vaisseaux sanguins vers les tissus enflammés, réduisant ainsi les dommages tissulaires et l'inflammation. Le mécanisme d'action du composé est similaire à celui de l'anticorps monoclonal natalizumab, qui cible également les α4-intégrines .

Composés similaires :

Natalizumab : Un anticorps monoclonal qui cible les α4-intégrines et est utilisé pour traiter la sclérose en plaques.

Vedolizumab : Un autre anticorps monoclonal qui cible les α4β7-intégrines et est utilisé pour traiter la maladie inflammatoire de l'intestin.

Firategrast : Un antagoniste de petite molécule des α4-intégrines, similaire à l'éthyl ester de zaurategrast.

Unicité : L'éthyl ester de zaurategrast est unique en raison de sa structure de petite molécule, qui permet une administration orale, contrairement aux anticorps monoclonaux qui nécessitent une injection. De plus, sa nature de promédicament lui permet d'être converti en sa forme active, CT7758, dans l'organisme, offrant des effets thérapeutiques ciblés .

Applications De Recherche Scientifique

Multiple Sclerosis

Zaurategrast ethyl ester has been primarily investigated for its efficacy in treating multiple sclerosis. Preclinical studies have demonstrated that it can significantly reduce disease severity in animal models by inhibiting lymphocyte migration into the central nervous system. In clinical trials, patients receiving Zaurategrast showed improved outcomes compared to those on placebo, particularly in reducing relapse rates and enhancing overall neurological function .

Rheumatoid Arthritis

Research indicates that Zaurategrast may also be effective in managing rheumatoid arthritis due to its anti-inflammatory properties. By blocking integrin-mediated adhesion of immune cells to synovial tissues, it may help alleviate joint inflammation and pain.

Inflammatory Bowel Disease

The compound is under investigation for its potential to treat inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its mechanism of action could help reduce the infiltration of inflammatory cells into the gut mucosa, thereby decreasing inflammation and promoting healing .

Case Study 1: Multiple Sclerosis

In a randomized controlled trial involving multiple sclerosis patients, Zaurategrast was administered at varying doses (100 mg twice daily to 2000 mg daily). Results indicated a significant reduction in total lymphocyte counts and a decrease in very late antigen-4 expression on lymphocytes, correlating with reduced disease activity markers .

Case Study 2: Rheumatoid Arthritis

A pilot study assessed the effects of Zaurategrast on rheumatoid arthritis patients over a 12-week period. Patients reported decreased joint swelling and pain scores, alongside improvements in quality of life metrics. The study highlighted the compound's potential as a novel therapeutic option for managing this chronic condition.

Mécanisme D'action

Zaurategrast ethyl ester exerts its effects by binding to α4-integrins, thereby preventing the interaction between VCAM-1 and α4-integrins. This inhibition blocks the migration of immune cells from blood vessels to inflamed tissues, reducing tissue damage and inflammation. The compound’s mechanism of action is similar to that of the monoclonal antibody natalizumab, which also targets α4-integrins .

Comparaison Avec Des Composés Similaires

Natalizumab: A monoclonal antibody that targets α4-integrins and is used to treat multiple sclerosis.

Vedolizumab: Another monoclonal antibody that targets α4β7-integrins and is used to treat inflammatory bowel disease.

Firategrast: A small-molecule antagonist of α4-integrins, similar to Zaurategrast ethyl ester.

Uniqueness: this compound is unique in its small-molecule structure, which allows for oral administration, unlike monoclonal antibodies that require injection. Additionally, its prodrug nature enables it to be converted into its active form, CT7758, within the body, providing targeted therapeutic effects .

Activité Biologique

Viquidacin, a novel compound classified as a non-quinolone inhibitor of bacterial type II topoisomerases, has garnered attention for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This section explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Viquidacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, Viquidacin disrupts the supercoiling, decatenation, and relaxation processes necessary for bacterial cell division. This mechanism positions Viquidacin as a promising candidate in the fight against antibiotic-resistant strains, including Mycobacterium tuberculosis .

Antibacterial Efficacy

Research indicates that Viquidacin exhibits potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 128 mg/L against various strains of Staphylococcus aureus and Escherichia coli . Its efficacy is particularly notable against strains resistant to conventional antibiotics, highlighting its potential role in combination therapies for serious infections .

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 2 - 128 | Effective against wildtype and mutants |

| Escherichia coli | 4 - 64 | Significant inhibition observed |

Safety Profile

Viquidacin has demonstrated a favorable safety profile compared to traditional fluoroquinolones, with reduced cardiotoxicity. This characteristic is crucial for its development as a therapeutic agent, especially for patients with pre-existing cardiovascular conditions .

Structural Characteristics

The structural uniqueness of Viquidacin contributes to its biological activity. It possesses a naphthyridine moiety that is integral to its function as an inhibitor of bacterial topoisomerases. Molecular docking studies have revealed that Viquidacin forms critical hydrogen bonds and hydrophobic interactions with the active sites of DNA gyrase and topoisomerase IV, enhancing its binding affinity and specificity .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory potency of Viquidacin against bacterial type II topoisomerases. The results indicated that Viquidacin effectively inhibited both DNA gyrase and topoisomerase IV sourced from S. aureus and E. coli , demonstrating selectivity over human topoisomerase IIα .

- Combination Therapy Potential : Ongoing research is exploring the use of Viquidacin in combination with other antibiotics to enhance therapeutic outcomes in multidrug-resistant infections. Its unique mechanism may provide synergistic effects when paired with existing treatments .

- Safety Evaluations : Clinical safety assessments have shown minimal off-target effects, suggesting a favorable pharmacological profile that warrants further clinical trials for broader applications in infectious disease management .

Biological Activity of Zaurategrast Ethyl Ester

This compound (CDP323) is an ethyl ester prodrug of CT7758, recognized for its potent antagonistic effects on integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA-4). This section discusses its biological activity, mechanisms, and clinical implications based on comprehensive research findings.

As an integrin antagonist, this compound inhibits the binding of α4β1 integrin to its ligands, thereby modulating immune cell trafficking. This action is particularly relevant in the context of autoimmune diseases such as multiple sclerosis (MS), where aberrant lymphocyte migration contributes to pathogenesis .

Clinical Research Findings

Zaurategrast was evaluated in phase II clinical trials for MS treatment but was discontinued due to insufficient efficacy data. Nevertheless, significant findings from these trials include:

- Dosing Regimens : Patients were randomized to receive varying doses (100 mg bid to 2000 mg daily). The highest doses induced notable increases in total lymphocyte counts while suppressing VCAM-1 binding by reducing unbound VLA-4 expression on lymphocytes .

| Dosage Regimen | Total Lymphocyte Count Increase | VCAM-1 Binding Suppression |

|---|---|---|

| 100 mg bid | Moderate | Reduced |

| 1000 mg qd | Significant | Significant |

| 2000 mg bid | High | High |

Safety Profile

The safety profile of Zaurategrast was generally acceptable during clinical trials; however, the discontinuation was primarily due to inadequate efficacy rather than safety concerns. This aspect remains crucial for future developments or alternative uses of the compound .

Future Directions

Despite the discontinuation in MS treatment development, Zaurategrast's mechanism suggests potential applications in other conditions characterized by excessive immune activation or inflammation. Further research may explore these avenues to repurpose the compound effectively .

Propriétés

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAXXZCQKMTMO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196546 | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration. | |

| Record name | CDP323 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

455264-30-9 | |

| Record name | UCB-1184197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-1184197 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.